5-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-2-(trifluoromethyl)pyridine
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Overview
Description
5-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-2-(trifluoromethyl)pyridine is a complex organic compound that features a pyrrolidine ring, a bromopyridine moiety, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-2-(trifluoromethyl)pyridine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the Bromopyridine Moiety: This step often involves nucleophilic substitution reactions where a bromopyridine derivative is introduced.
Attachment of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions can be used to modify the bromopyridine moiety.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidine N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the trifluoromethyl group often enhances the biological activity of such compounds.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The bromopyridine moiety is known to interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-2-(trifluoromethyl)pyridine would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The bromopyridine moiety can form hydrogen bonds or hydrophobic interactions with target proteins, while the trifluoromethyl group can enhance binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3-Bromopyridin-2-yl)oxy]pyrrolidine-1-carbonyl-2-(trifluoromethyl)pyridine
- 5-{3-[(4-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-2-(trifluoromethyl)pyridine
Uniqueness
The uniqueness of 5-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-2-(trifluoromethyl)pyridine lies in its specific substitution pattern and the presence of the trifluoromethyl group. This combination of features can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrF3N3O2/c17-12-8-21-5-3-13(12)25-11-4-6-23(9-11)15(24)10-1-2-14(22-7-10)16(18,19)20/h1-3,5,7-8,11H,4,6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAAGGAKIYPEFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Br)C(=O)C3=CN=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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